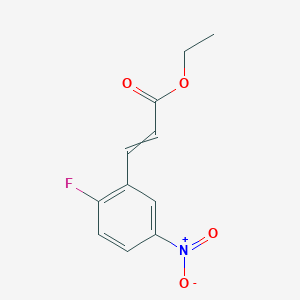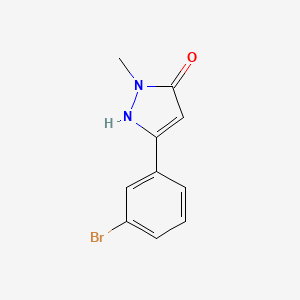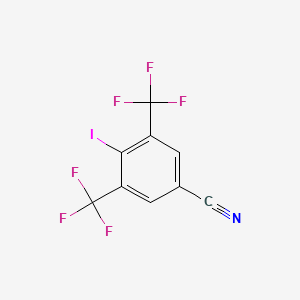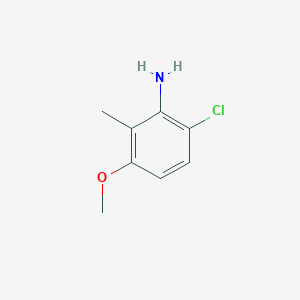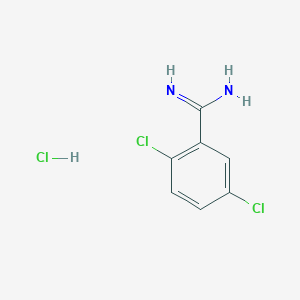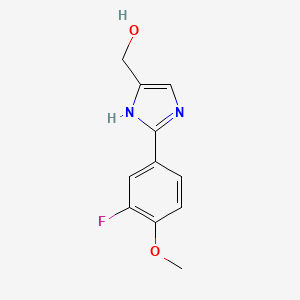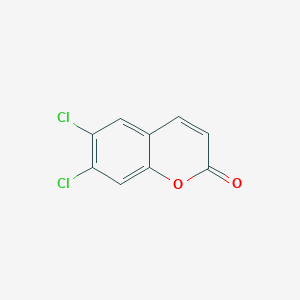
6,7-Dichloro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the chromen-2-one structure. Coumarins, including this compound, have been extensively studied for their potential therapeutic applications due to their wide range of biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2H-chromen-2-one typically involves the chlorination of a suitable precursor. One common method is the chlorination of 6,7-dihydroxy-2H-chromen-2-one using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction proceeds with the substitution of hydroxyl groups by chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
6,7-Dichloro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted coumarins with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized derivatives.
Reduction Reactions: Formation of dihydro derivatives or other reduced products.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
6,7-Dihydroxy-2H-chromen-2-one (Esculetin): Known for its antioxidant and anti-inflammatory properties.
5,7-Dimethoxy-2H-chromen-2-one: Studied for its potential as an anticancer and antimicrobial agent.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Explored for its biological activities and synthetic applications .
Uniqueness
6,7-Dichloro-2H-chromen-2-one is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorination can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
特性
分子式 |
C9H4Cl2O2 |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
6,7-dichlorochromen-2-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H |
InChIキー |
XRIXFPBYSNLJQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



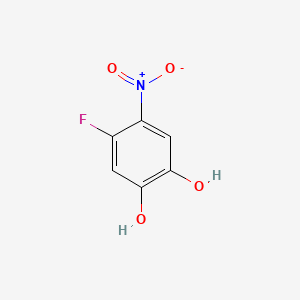

![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)
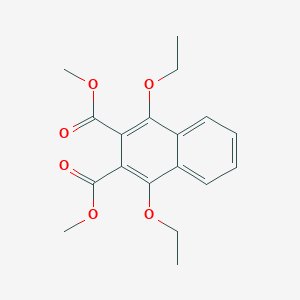
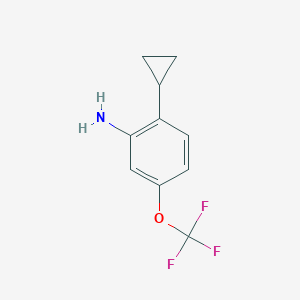
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)

